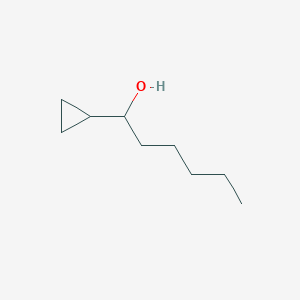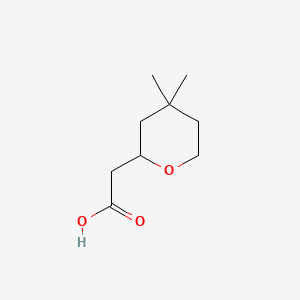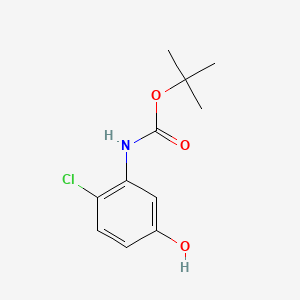
tert-Butyl (2-chloro-5-hydroxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-chloro-5-hydroxyphenyl)carbamate: is a chemical compound with the molecular formula C11H14ClNO3 and a molecular weight of 243.69 g/mol . This compound is characterized by the presence of a tert-butyl group, a chloro substituent, and a hydroxyphenyl group attached to a carbamate moiety. It is often used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-chloro-5-hydroxyphenyl)carbamate typically involves the reaction of 2-chloro-5-hydroxyaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl (2-chloro-5-hydroxyphenyl)carbamate can undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.
Reduction: The compound can be reduced at the chloro substituent to form the corresponding hydroxyphenyl derivative.
Substitution: It can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea are employed under basic conditions.
Major Products:
Oxidation: Quinones or hydroxyquinones.
Reduction: Hydroxyphenyl derivatives.
Substitution: Various substituted phenylcarbamates.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl (2-chloro-5-hydroxyphenyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines in organic synthesis .
Biology: The compound is used in the study of enzyme inhibition and protein modification. It can act as a substrate or inhibitor in biochemical assays .
Medicine: In medicinal chemistry, it is explored for its potential as a pharmacophore in drug design. Its derivatives are investigated for their therapeutic properties .
Industry: Industrially, it is used in the production of polymers, resins, and coatings. It also finds applications in the manufacture of agrochemicals and specialty chemicals .
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-chloro-5-hydroxyphenyl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the chloro substituent can participate in halogen bonding. The carbamate moiety can undergo hydrolysis, releasing the active phenyl derivative that exerts biological effects .
Comparación Con Compuestos Similares
tert-Butyl (4-hydroxyphenyl)carbamate: Similar structure but with the hydroxy group at the para position.
tert-Butyl (2-amino-4-methoxyphenyl)carbamate: Contains an amino and methoxy group instead of chloro and hydroxy.
tert-Butyl (5-hydroxynaphthalen-1-yl)carbamate: A naphthalene derivative with a hydroxy group.
Uniqueness: tert-Butyl (2-chloro-5-hydroxyphenyl)carbamate is unique due to the specific positioning of the chloro and hydroxy groups, which confer distinct reactivity and interaction profiles compared to its analogs .
Propiedades
Fórmula molecular |
C11H14ClNO3 |
|---|---|
Peso molecular |
243.68 g/mol |
Nombre IUPAC |
tert-butyl N-(2-chloro-5-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C11H14ClNO3/c1-11(2,3)16-10(15)13-9-6-7(14)4-5-8(9)12/h4-6,14H,1-3H3,(H,13,15) |
Clave InChI |
OPFKPQGAUWUVBX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



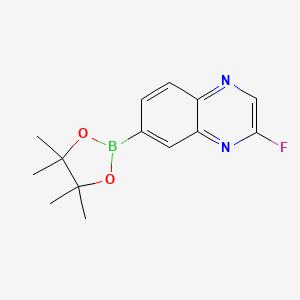
![2-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-1H-indole](/img/structure/B13580862.png)
![rac-(2R,3R)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B13580863.png)
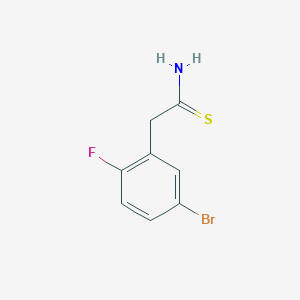
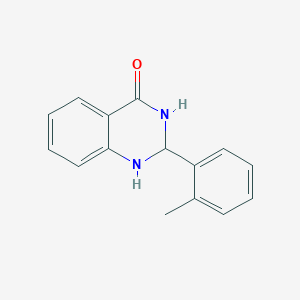


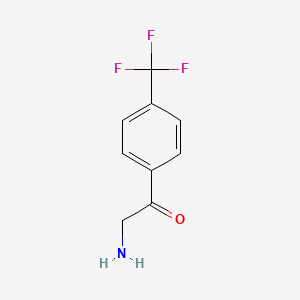
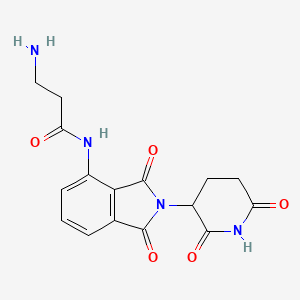
![1-{1-[2-(1H-pyrazol-1-yl)cyclohexanecarbonyl]piperidin-4-yl}cyclopropan-1-amine hydrochloride](/img/structure/B13580905.png)
